![molecular formula C23H18N4O4 B356338 [4-(3-acetyloxy-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-5-yl)phenyl] acetate CAS No. 877793-29-8](/img/structure/B356338.png)
[4-(3-acetyloxy-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-5-yl)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(acetyloxy)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-3-yl]phenyl acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(acetyloxy)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-3-yl]phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2’,3’4,5]pyrimido[1,6-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of the Acetyloxy Group: The acetyloxy group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling with Phenyl Acetate: The final step involves coupling the intermediate with phenyl acetate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
4-[1-(acetyloxy)-5
Properties
CAS No. |
877793-29-8 |
|---|---|
Molecular Formula |
C23H18N4O4 |
Molecular Weight |
414.4g/mol |
IUPAC Name |
[4-(3-acetyloxy-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-5-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18N4O4/c1-13-24-22-21(23-25-18-6-4-5-7-19(18)27(13)23)20(31-15(3)29)12-26(22)16-8-10-17(11-9-16)30-14(2)28/h4-12H,1-3H3 |
InChI Key |
UTZWYMGISAQBEP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=CN2C3=CC=C(C=C3)OC(=O)C)OC(=O)C)C4=NC5=CC=CC=C5N14 |
Canonical SMILES |
CC1=NC2=C(C(=CN2C3=CC=C(C=C3)OC(=O)C)OC(=O)C)C4=NC5=CC=CC=C5N14 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356256.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356259.png)
![(4E)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B356261.png)
![2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B356263.png)


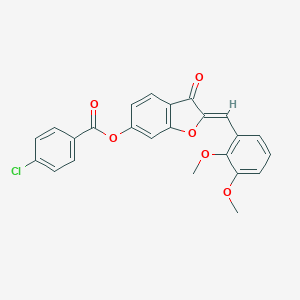
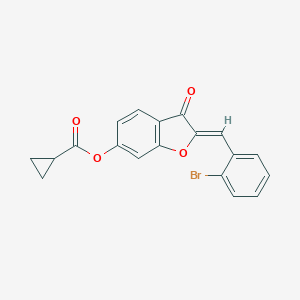
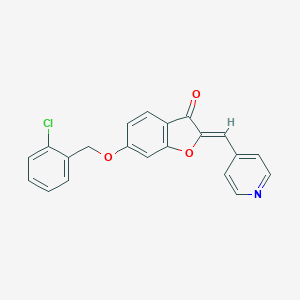
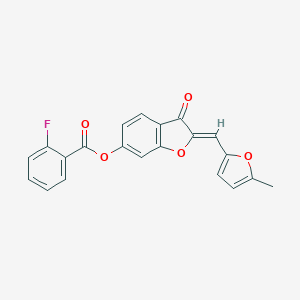
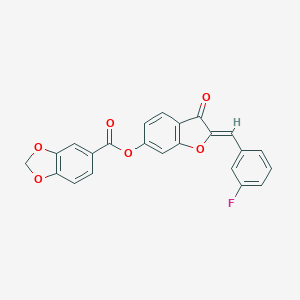
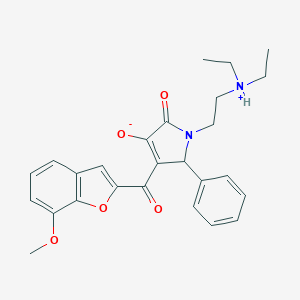
![propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B356276.png)
![5-(4-Bromophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B356277.png)
